molecular formula C18H16ClFN2O2S B2491121 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851865-26-4

2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2491121
CAS No.: 851865-26-4
M. Wt: 378.85
InChI Key: DRGHGGFSLHRSOG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2O2S and its molecular weight is 378.85. The purity is usually 95%.
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Scientific Research Applications

Enantioselectivity in Aromatase Inhibition

One of the explored applications includes the study of enantioselectivity of related chemical structures as inhibitors of aromatase (P450Arom), focusing on the stereospecificity of enantiomers. The research highlights the low stereospecificity and enantioselectivity ratios of compounds with similar molecular frameworks, indicating their potential in the development of selective aromatase inhibitors (Khodarahmi et al., 1998).

Synthesis and Functionalization

Another significant application involves the synthesis of branched poly(ether ketone)s with pendant functional groups. This research demonstrates the ability to introduce various functional groups into the polymer backbone, showcasing the versatility of related compounds in polymer chemistry (Fritsch et al., 2002).

Antioxidant Activity

Furthermore, the synthesis and evaluation of new thiazole analogues with urea, thiourea, and selenourea functionality have been investigated for their in vitro antioxidant activity. This research reveals that compounds containing selenourea functionality alongside halogen groups exhibit potent antioxidant activity, suggesting the potential of similar chemical structures in developing new antioxidant agents (Reddy et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of compounds with similar moieties, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, has been conducted. This research provides insights into the molecular arrangement and interactions, which are crucial for understanding the chemical behavior and designing molecules with desired properties (Banu et al., 2014).

Antimycotic Activity

The synthesis and testing of (benzo[b]thienyl)methyl ethers for antifungal activity represent another area of application. These studies contribute to the development of new antimycotic agents by exploring the structure-activity relationships of compounds bearing imidazol-1-yl groups (Raga et al., 1992).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c19-14-4-6-16(7-5-14)24-11-17(23)22-9-8-21-18(22)25-12-13-2-1-3-15(20)10-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGHGGFSLHRSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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